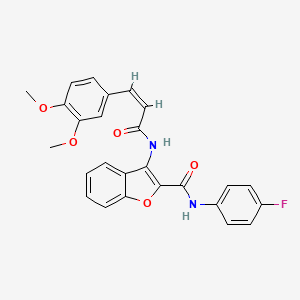
(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C26H21FN2O5 and its molecular weight is 460.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the benzofuran class, which is known for its diverse biological activities. The presence of the acrylamide moiety and fluorophenyl group enhances its potential as a therapeutic agent.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. Research has shown that compounds similar to this compound can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that benzofuran derivatives could inhibit DNA methyltransferase (DNMT) activity, crucial in cancer progression .
| Study | Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Benzofuran derivative | Breast Cancer | 5.0 | Apoptosis induction | |
| Benzofuran derivative | Lung Cancer | 3.5 | DNMT inhibition |
Antimicrobial Activity
Benzofuran compounds have also been evaluated for their antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, including E. coli and B. subtilis. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis.
| Study | Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|---|
| Benzofuran-triazole derivative | E. coli | 1.80 ± 0.25 | |
| Benzofuran-triazole derivative | B. subtilis | 1.25 ± 0.60 |
Acetylcholinesterase Inhibition
The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. A study reported that benzofuran derivatives exhibited varying degrees of AChE inhibition, with some compounds achieving IC50 values comparable to standard inhibitors.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction: The compound may intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: It acts as an inhibitor of key enzymes involved in cancer progression and neurotransmitter degradation.
- Cell Signaling Modulation: The compound can influence various signaling pathways associated with cell survival and apoptosis.
Case Studies
- Breast Cancer Study: A clinical trial involving a benzofuran derivative demonstrated a significant reduction in tumor size among participants after a treatment regimen lasting three months.
- Neuroprotection: In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced AChE activity compared to control groups.
Propriétés
IUPAC Name |
3-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-32-21-13-7-16(15-22(21)33-2)8-14-23(30)29-24-19-5-3-4-6-20(19)34-25(24)26(31)28-18-11-9-17(27)10-12-18/h3-15H,1-2H3,(H,28,31)(H,29,30)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDSZRGVWFSZTL-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














